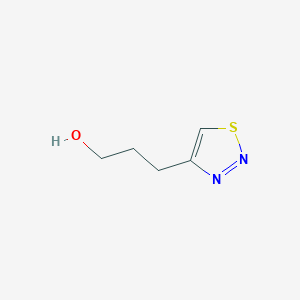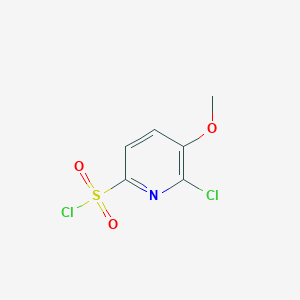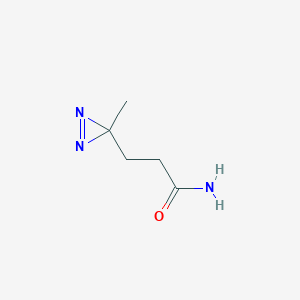
buta-1,3-diene-1-sulfonyl chloride
Vue d'ensemble
Description
Buta-1,3-diene-1-sulfonyl chloride (BDCS) is an organic compound belonging to the family of sulfonyl chlorides. It is a colorless, hygroscopic, and volatile liquid with a pungent odor. It is used in organic synthesis as an intermediate in various reactions, including the synthesis of polymers, pharmaceuticals, and other compounds. It is also used in the production of polymers, such as polyurethanes, polyvinyl chloride, and polyamides.
Applications De Recherche Scientifique
Reaction with Arenediazonium Chlorides Buta-1,3-diene-1-sulfonyl chloride demonstrates interesting reactivity when combined with arenediazonium chlorides. A study showed that 1-(p-nitrophenylsulfonyl)buta-1,3-diene reacts with arenediazonium chlorides in aqueous acetone, forming 1-(p-nitrophenylsulfonyl)-4-aryl-3-chloro-1-butenes in the presence of CuCl2·2H2O (Naidan & Smalius, 2001).
Phosphonous and Phosphinous Halides Reactions Buta-1,3-diene also reacts with dimethylphosphinous chloride to yield specific phosphonium salts. This reaction has been studied to understand the stereochemistry of phosphol-3-en and related compounds (Bond, Green, & Pearson, 1968).
Synthetic Applications in Organic Synthesis Sulfolenes, which can act as a 1-carbanion equivalent of buta-1,3-dienes, are useful in organic synthesis for creating complex molecules. This method allows for the preparation of molecules containing conjugated dienyl moieties in their protected forms (Tso, Chang, Lin, & Chou, 1985).
Synthesis of Sulfonylbuta-1,3-diynes Research has led to the isolation and characterization of sulfonylbuta-1,3-diynes, expanding the understanding of these compounds' dimerization properties and reactions with other chemicals (Yoshimatsu, Oh-Ishi, Tanabe, & Muraoka, 2002).
Functionalized Diaryl Sulfones Synthesis Buta-1,3-dienes are instrumental in the synthesis of functionalized diaryl sulfones. This process involves formal [3+3] cyclizations, demonstrating the versatility and efficiency of buta-1,3-dienes in synthesizing complex organic compounds (Shkoor, Riahi, Fatunsin, Reinke, Fischer, & Langer, 2009).
Propriétés
IUPAC Name |
(1E)-buta-1,3-diene-1-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClO2S/c1-2-3-4-8(5,6)7/h2-4H,1H2/b4-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPVVISLOFZNLOH-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC=CS(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C/C=C/S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



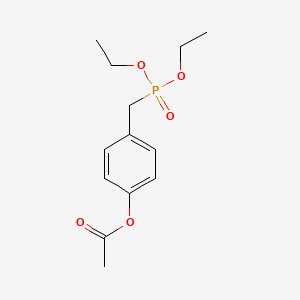
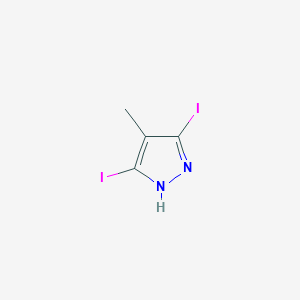
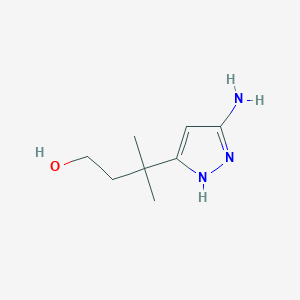

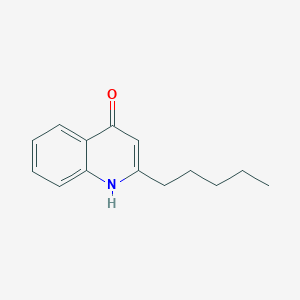
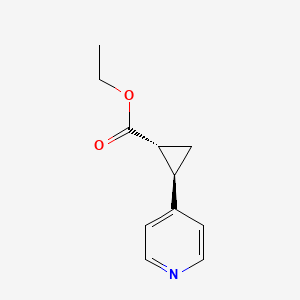
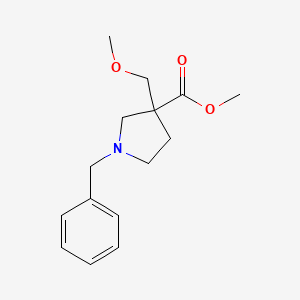
![tert-butyl N-[(2S)-1-aminopropan-2-yl]-N-ethylcarbamate](/img/structure/B6614946.png)
![2-{[(tert-butoxy)carbonyl]amino}-2-(2,3-dichlorophenyl)acetic acid](/img/structure/B6614951.png)

